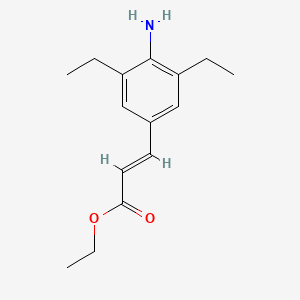

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is an organic compound with the molecular formula C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 3-(4-amino-3,5-diethylphenyl)acrylate moiety. It is primarily used in research and development, particularly in the field of proteomics .

準備方法

The synthesis of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate typically involves the reaction of 4-amino-3,5-diethylbenzaldehyde with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

化学反応の分析

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Recent studies have shown that derivatives of ethyl 3-(4-amino-3,5-diethylphenyl)acrylate exhibit promising anticancer properties. The compound can be modified to enhance its efficacy against various cancer cell lines. For instance, a study demonstrated that the compound could be incorporated into spiro-annulated structures, leading to the synthesis of novel pyrrole derivatives with significant biological activity . This is particularly relevant in the context of developing new cancer therapies that target specific pathways involved in tumor growth.

Mechanism of Action

The anticancer effects are believed to stem from the compound's ability to interfere with cellular processes such as polyamine metabolism. Research indicates that certain analogs can inhibit polyamine transport systems, which are often upregulated in cancer cells, thereby enhancing the effectiveness of existing treatments like polyamine biosynthesis inhibitors .

Organic Synthesis

Reactivity and Versatility

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including Michael additions and cycloadditions, leading to complex molecular architectures. For example, it has been employed in one-pot reactions to synthesize spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives under Lewis acid catalysis . This method showcases the compound's utility in creating biologically relevant scaffolds efficiently.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Spiro Annulation | Lewis acid catalysis | Spiro[pyrrole-3,2′-quinazoline] | Good to Excellent |

| Michael Addition | Base-catalyzed | β-amino acids | Variable |

| Cycloaddition | Thermal or photochemical | Cycloadducts | High |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its functional groups allow for cross-linking reactions that improve thermal stability and mechanical strength. Such modifications are crucial in developing advanced materials for applications in coatings and biomedical devices.

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing new derivatives from this compound and evaluating their anticancer activity against multiple cell lines. The results indicated that specific modifications significantly increased cytotoxicity compared to the parent compound. The research highlights the potential of this compound as a lead structure for further drug development targeting cancer therapy.

Case Study 2: Synthesis of Functional Polymers

Another investigation utilized this compound in creating functionalized polymers for drug delivery systems. The study demonstrated that polymers derived from this compound exhibited enhanced solubility and controlled release properties for encapsulated drugs, making them suitable candidates for therapeutic applications.

作用機序

The mechanism of action of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate can be compared with other similar compounds, such as:

Ethyl 3-(4-amino-3,5-dimethylphenyl)acrylate: This compound has similar structural features but with methyl groups instead of ethyl groups.

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylonitrile: This compound has a nitrile group instead of an ester group.

Ethyl 3-(4-amino-3,5-diethylphenyl)propanoate: This compound has a propanoate group instead of an acrylate group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

生物活性

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a compound that has garnered attention for its potential biological activities. Its structure, characterized by an ethyl ester and an amino group attached to a diethyl-substituted phenyl ring, suggests various avenues for biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.33 g/mol

The synthesis of this compound can be achieved through various methods, including Lewis acid-catalyzed reactions. A notable study described a one-pot domino reaction involving ethyl (Z)-3-amino-3-phenylacrylates, which led to the formation of novel spiro compounds with potential biological significance . The mechanisms involved typically include nucleophilic addition and electrophilic substitution processes that enhance the compound's reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related acrylate compounds. For instance, derivatives of acrylate esters have shown significant antibacterial and antifungal activities. Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also possess similar properties .

Anticancer Activity

This compound’s structural features may confer anticancer properties. Research into related compounds has indicated cytotoxic effects against different cancer cell lines. For example, studies on acrylate derivatives have demonstrated their ability to inhibit cell proliferation in breast cancer and other malignancies, with IC50 values indicating effective concentrations for therapeutic action .

Case Studies and Research Findings

- Antibacterial Activity : A study reported that acrylate derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8 to 20 μg/mL .

- Anticancer Effects : In vitro assays demonstrated that similar compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation . The potential of this compound in this context remains to be explored but is promising based on structural analogies.

Summary of Biological Activities

特性

IUPAC Name |

ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEZHOYFNCKPCQ-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。